3-amino-N-(2-fluorophenyl)-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
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Description
3-amino-N-(2-fluorophenyl)-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a useful research compound. Its molecular formula is C26H22FN3O2S and its molecular weight is 459.54. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that quinoxaline derivatives, to which this compound belongs, have a wide range of targets, including various receptors and microorganisms .
Mode of Action
Quinoxaline derivatives are known to interact with their targets in various ways, depending on the specific derivative and target .
Biochemical Pathways
Quinoxaline derivatives are known to affect a variety of biochemical pathways, depending on their specific targets .
Result of Action
Quinoxaline derivatives are known to have a wide range of effects, depending on their specific targets .
Biological Activity
The compound 3-amino-N-(2-fluorophenyl)-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide represents a class of thienoquinoline derivatives that have garnered attention for their potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis routes, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes:
- A thienoquinoline core.
- An amino group.
- A fluorophenyl substituent.
- A carboxamide functional group.
These structural features contribute to its biological activity and interaction with various molecular targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in disease pathways, affecting metabolic processes.
- Receptor Modulation : It can bind to receptors, altering their signaling pathways and influencing cellular responses.
Biological Activity Overview
Research has indicated that compounds within this class exhibit a range of biological activities:
Case Studies
- Antifungal Activity : In a study examining the antifungal properties of thienoquinoline derivatives, the compound showed significant effectiveness against Fusarium oxysporum, with a minimum inhibitory concentration (MIC) comparable to standard antifungal agents like miconazole .
- Antimicrobial Effects : Another study highlighted the antimicrobial potential of similar compounds against Klebsiella pneumoniae and Escherichia coli, with MIC values indicating strong inhibitory effects .
- Cytotoxicity in Cancer Research : The compound was tested in pancreatic cancer cell lines (MiaPaCa2) and demonstrated significant cytotoxicity. The study utilized MTS assays to measure cell viability after treatment with varying concentrations of the compound .
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Thienoquinoline Core : This involves cyclization reactions between thiophene derivatives and quinoline precursors.
- Functional Group Introduction : Subsequent steps introduce the amino and carboxamide groups through nucleophilic substitution reactions.
Reaction Types
The compound can undergo various chemical reactions:
- Oxidation : To modify functional groups.
- Reduction : To convert nitro groups to amines.
- Substitution Reactions : For introducing new substituents or replacing existing ones.
Properties
IUPAC Name |
3-amino-N-(2-fluorophenyl)-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O2S/c1-26(2)12-17-20(18(31)13-26)19(14-8-4-3-5-9-14)21-22(28)23(33-25(21)30-17)24(32)29-16-11-7-6-10-15(16)27/h3-11H,12-13,28H2,1-2H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJBPPVAUKWYEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(=C3C(=C(SC3=N2)C(=O)NC4=CC=CC=C4F)N)C5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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